(5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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Overview
Description
(5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a beta-carboline structure with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable halogenated compound.
Synthesis of the Beta-Carboline Structure: The beta-carboline moiety is synthesized through a Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the brominated benzofuran with the beta-carboline structure using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of (5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a keto-enol tautomerism, used in various organic syntheses.
Disilanes: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.
Uniqueness
(5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone stands out due to its complex structure, which combines a brominated benzofuran ring with a beta-carboline moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23BrN2O3 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C28H23BrN2O3/c1-2-33-20-10-7-17(8-11-20)27-26-22(21-5-3-4-6-23(21)30-26)13-14-31(27)28(32)25-16-18-15-19(29)9-12-24(18)34-25/h3-12,15-16,27,30H,2,13-14H2,1H3 |
InChI Key |
HYGQEPYIAJHBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC5=C(O4)C=CC(=C5)Br)C6=CC=CC=C6N3 |
Origin of Product |
United States |
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